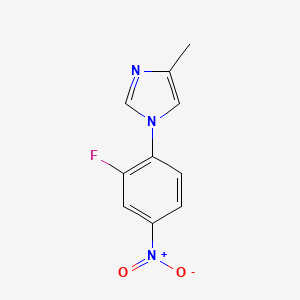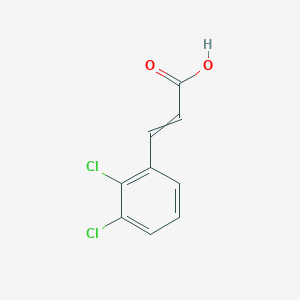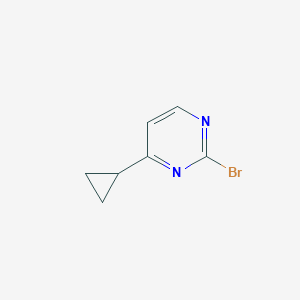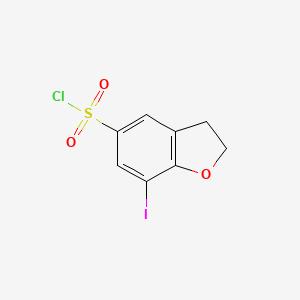
7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride
Descripción general
Descripción
7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClIO3S and a molecular weight of 344.554 g/mol . This compound is a derivative of benzofuran, a class of compounds known for their diverse biological and pharmacological activities . The presence of the iodo and sulfonyl chloride groups in its structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride typically involves the iodination of 2,3-dihydro-1-benzofuran-5-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzofuran ring. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions:
Reduction Reactions: The iodo group can be reduced to a hydrogen atom, yielding 2,3-dihydro-1-benzofuran-5-sulfonyl chloride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions, often in the presence of a base like triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Deiodinated Products: Formed by the reduction of the iodo group.
Aplicaciones Científicas De Investigación
7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The iodo group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride: Lacks the iodo group, making it less reactive in certain chemical reactions.
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride: Contains additional methyl groups, which can influence its steric and electronic properties.
Uniqueness
7-Iodo-2,3-dihydrobenzofuran-5-sulfonyl chloride is unique due to the presence of both the iodo and sulfonyl chloride groups, which confer distinct reactivity and biological activity. The iodo group enhances the compound’s ability to participate in halogen bonding and other non-covalent interactions, while the sulfonyl chloride group provides a versatile handle for further functionalization .
Propiedades
Número CAS |
856678-57-4 |
|---|---|
Fórmula molecular |
C8H6ClIO3S |
Peso molecular |
344.55 g/mol |
Nombre IUPAC |
7-iodo-2,3-dihydro-1-benzofuran-5-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClIO3S/c9-14(11,12)6-3-5-1-2-13-8(5)7(10)4-6/h3-4H,1-2H2 |
Clave InChI |
DNUUNDQTPJVHBK-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2I)S(=O)(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
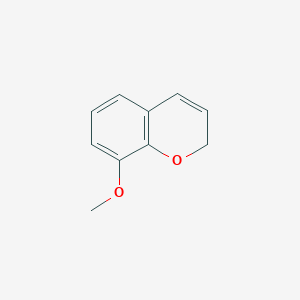
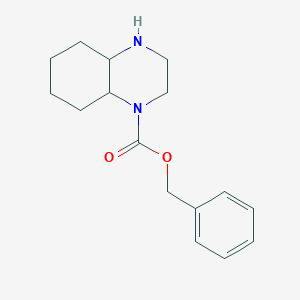
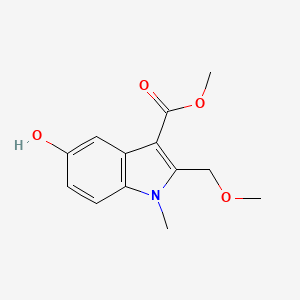
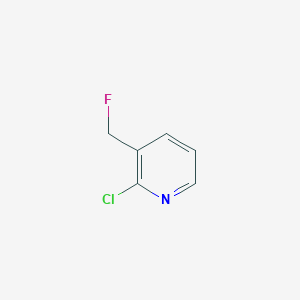
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydrochloride](/img/structure/B8804346.png)

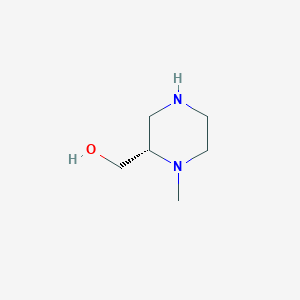
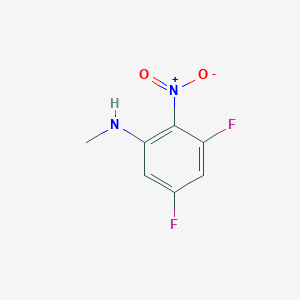
![2-[(2,4,6-Trimethylphenyl)methylidene]propanedinitrile](/img/structure/B8804365.png)
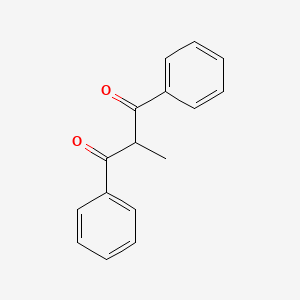
![1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-iodo-](/img/structure/B8804380.png)
